molecular formula C14H13FN4O3 B5565479 8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5565479
M. Wt: 304.28 g/mol
InChI Key: PWVWOSNJQCSDQE-UHFFFAOYSA-N
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Description

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as roscovitine, is a synthetic purine derivative that has been extensively studied for its potential in cancer treatment. It is a selective inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies as an anticancer agent.

Scientific Research Applications

Pharmacological Properties and Potential Applications

  • Antidepressant and Anxiolytic Properties : A derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar in structure to 8-(4-fluorophenoxy)-1,3,7-trimethyl-1H-purine-2,6-dione, showed potential as an antidepressant and anxiolytic agent in preliminary pharmacological in vivo studies. This compound exhibited significant serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity, indicating its potential in treating mood disorders (Zagórska et al., 2016).

  • Cardiovascular Activity : Related compounds with similar structural features have been studied for their cardiovascular effects. For example, 8-alkylamino substituted derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones showed promising antiarrhythmic and hypotensive activity. These compounds also exhibited weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004).

  • Molecular Interactions and Material Design : A quantitative investigation of intermolecular interactions in a xanthine derivative (structurally similar to 8-(4-fluorophenoxy)-1,3,7-trimethyl-1H-purine-2,6-dione) revealed insights into the potential application of this class of molecules in new material design. The study focused on the layered crystal packing, hydrogen bonds, and the contribution of electrostatic energy (Shukla et al., 2020).

Crystallographic Studies

  • Crystal Structure Analysis : Crystallographic studies have been conducted on similar compounds, providing valuable information on the molecular conformation, hydrogen bonding patterns, and crystal packing. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Karczmarzyk et al., 1995).

Synthesis and Characterization

  • Isolation and Characterization of Impurities : Research has been conducted on the isolation and characterization of impurities present in related compounds like 8-chlorotheophylline. This type of study is crucial for ensuring the purity and safety of pharmaceutical compounds (Desai et al., 2011).

  • Synthesis Methods : Various synthesis methods have been explored for similar purine derivatives, which can provide insights into the efficient and scalable production of 8-(4-fluorophenoxy)-1,3,7-trimethyl-1H-purine-2,6-dione. These methods are critical for the development and commercialization of new drugs (Khaliullin & Klen, 2009).

properties

IUPAC Name

8-(4-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-6-4-8(15)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVWOSNJQCSDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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